(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid
Overview
Description
(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid is an organoboron compound with the molecular formula C17H19BO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid typically involves the reaction of (5,6,7,8-tetrahydronaphthalen-1-yl)methanol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is widely employed for forming carbon-carbon bonds, making it valuable for the synthesis of complex organic molecules .
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Boronic acids are known to inhibit certain enzymes, making them useful in the design of enzyme inhibitors for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with various functional groups makes it a versatile building block for material science applications.
Mechanism of Action
The mechanism by which (2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of the enzyme, thereby blocking its activity. This interaction is crucial for the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group attached to the boron atom.
(5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid: A related compound with a similar structure but lacking the phenyl group.
Uniqueness
(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid is unique due to the presence of both the tetrahydronaphthalenyl and phenyl groups
Properties
IUPAC Name |
[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO3/c19-18(20)16-10-4-2-7-14(16)12-21-17-11-5-8-13-6-1-3-9-15(13)17/h2,4-5,7-8,10-11,19-20H,1,3,6,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXSKKVFEAGKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=CC3=C2CCCC3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584653 | |
Record name | (2-{[(5,6,7,8-Tetrahydronaphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-10-8 | |
Record name | B-[2-[[(5,6,7,8-Tetrahydro-1-naphthalenyl)oxy]methyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-{[(5,6,7,8-Tetrahydronaphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((1',2',3',4'-Tetrahydro-5-naphthyloxy)methyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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